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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the target engagement
of GSK3186899, a preclinical candidate for the treatment of visceral leishmaniasis. The primary
molecular target of GSK3186899 in Leishmania donovani is cdc-2-related kinase 12 (CRK12)
[1][2][3]- The following protocols describe biochemical and cellular approaches to quantify the
interaction of GSK3186899 with its target and to evaluate its antiparasitic efficacy.

Summary of Quantitative Data

The following tables summarize the key quantitative data for GSK3186899 and related

compounds from various assays.

Table 1: In Vitro and In Vivo Efficacy of GSK3186899
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Organismi/Cell

Assay Type Li Parameter Value Reference
ine
Intramacrophage .
) L. donovani in 1.4 uM (95% ClI
Amastigote ECso [3]
THP-1 cells 1.2-1.5 uM)
Assay
Cidal Axenic
_ _ 0.1 pM (95% CI
Amastigote L. donovani ECso [3]
0.06-0.17 pM)
Assay
Cytotoxicity Human THP-1
ECso >50 uM [3]
Assay cells
L. donovani 85% suppression

In Vivo Mouse
Model

infected Balb/c

mice

Efficacy of parasite load [1]
at 50 mg/kg b.i.d.

Table 2: Target Engagement and Selectivity Data for the Pyrazolopyrimidine Series
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Compound Assay Target Parameter Value Reference

Kinobeads™

Parent Competition L. donovani
o Kdapp 1.4nM [3]
Compound 5 Binding CRK12
Assay
Kinobeads™
Parent Competition L. donovani
o Kdapp 45 nM [3]
Compound 5 Binding MPK9
Assay
Kinobeads™
Parent Competition L. donovani
o Kdapp 97 nM [3]
Compound 5 Binding CRK®6
Assay
Arelated ) ) ]
I ) Biochemical L. donovani c 3nM o
razolopyri 50 n
p){ ) by Assay CRK12
midine
Kinase Panel
GSK3186899 Human CDK9  ICso >20 uM [4]
Screen

Experimental Protocols

Biochemical Assay: Recombinant L. donovani CRK12
Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of
GSK3186899 against recombinant L. donovani CRK12.

A. Expression and Purification of Recombinant LACRK12/CYC9 Complex

e Gene Synthesis and Cloning: Synthesize the codon-optimized genes for L. donovani CRK12
and its putative cyclin partner, CYC9. Clone the genes into a suitable co-expression vector
system (e.g., baculovirus or E. coli). A purification tag (e.g., His6-tag or GST-tag) should be
fused to one of the proteins to facilitate purification.
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Protein Expression: Transform the expression vector into the appropriate host cells (e.g., Sf9
insect cells for baculovirus or BL21(DE3) E. coli for bacterial expression). Induce protein
expression under optimized conditions (e.g., temperature, induction agent concentration, and
time).

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing
protease and phosphatase inhibitors. Lyse the cells using an appropriate method (e.g.,
sonication or high-pressure homogenization).

Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to
an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione
Sepharose for GST-tagged proteins).

Purification: Wash the column extensively to remove non-specifically bound proteins. Elute
the recombinant protein complex using a suitable elution buffer (e.g., high concentration of
imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

Purity Assessment: Analyze the purity of the eluted protein complex by SDS-PAGE and
Coomassie blue staining. Further purification steps, such as size-exclusion chromatography,
may be necessary to achieve high purity.

. Kinase Activity Assay

Reaction Setup: Prepare a reaction mixture containing the purified LACRK12/CYC9 complex,
a suitable kinase buffer (e.g., containing MgClz, ATP, and DTT), and a generic kinase
substrate (e.g., myelin basic protein or a specific peptide substrate).

Inhibitor Preparation: Prepare a serial dilution of GSK3186899 in a suitable solvent (e.qg.,
DMSO).

Kinase Reaction: Add the diluted GSK3186899 or vehicle control to the kinase reaction
mixture and incubate for a predetermined time at the optimal temperature.

Detection: Quantify kinase activity by measuring the incorporation of phosphate into the
substrate. This can be achieved using various methods, such as:
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o Radiometric Assay: Use [y-2P]ATP and measure the radioactivity of the phosphorylated
substrate.

o Luminescence-based Assay: Use a commercial kit that measures the amount of ADP
produced (e.g., Kinase-Glo®).

o Fluorescence-based Assay: Use a phosphorylated substrate-specific antibody in an ELISA
or FRET-based format.

» Data Analysis: Calculate the percentage of kinase inhibition for each concentration of
GSK3186899. Determine the ICso value by fitting the data to a dose-response curve using
non-linear regression.

Click to download full resolution via product page

Biochemical Kinase Inhibition Assay Workflow.

Cellular Assay: Intramacrophage L. donovani
Amastigote Assay

This protocol assesses the efficacy of GSK3186899 against the clinically relevant intracellular
amastigote stage of L. donovani.

e Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented
with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.

o Macrophage Differentiation: Seed THP-1 cells in 96-well plates and differentiate them into
adherent macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72
hours.
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Parasite Infection: Infect the differentiated macrophages with stationary-phase L. donovani
promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24
hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh
medium containing serial dilutions of GSK3186899 or control drugs (e.g., amphotericin B,
miltefosine) to the infected cells.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

Staining and Imaging: Fix the cells with methanol and stain with Giemsa stain. Acquire
images using a high-content imaging system.

Data Analysis: Quantify the number of amastigotes per macrophage and the percentage of
infected macrophages for each compound concentration. Calculate the ECso value by
plotting the percentage of parasite inhibition against the compound concentration and fitting
the data to a dose-response curve.
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Intramacrophage Amastigote Assay Workflow.

Target Engagement Assay: Cellular Thermal Shift Assay
(CETSA)
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CETSA is a powerful method to confirm direct target engagement in a cellular environment by
measuring changes in the thermal stability of a protein upon ligand binding.

e Cell Culture and Treatment: Culture L. donovani promastigotes to the desired density. Treat
the parasites with GSK3186899 or vehicle control for a specified period.

o Heat Challenge: Aliquot the treated cell suspension into PCR tubes and heat them to a range
of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease
inhibitors.

» Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,
20,000 x g) to pellet the aggregated proteins.

e Protein Quantification: Carefully collect the supernatant containing the soluble proteins and
determine the protein concentration.

» Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a
membrane, and probe with an antibody specific for L. donovani CRK12.

» Data Analysis: Quantify the band intensities for CRK12 at each temperature for both the
treated and untreated samples. Plot the relative amount of soluble CRK12 as a function of
temperature to generate melting curves. A shift in the melting curve to a higher temperature
in the presence of GSK3186899 indicates target stabilization and engagement.
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Cellular Thermal Shift Assay (CETSA) Workflow.

Signaling Pathway
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The primary target of GSK3186899, CRK12, is a cyclin-dependent kinase that plays a crucial
role in the cell cycle progression of Leishmania donovani. Its activity is dependent on its
association with a cyclin partner, likely CYC9J3]. Inhibition of the CRK12/CYC9 complex by
GSK3186899 leads to cell cycle arrest, ultimately resulting in parasite death.

/Lelshmanla donovani Cell Cycle Regulatlon
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Kinase Activity

Substrate Phosphorylation
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Proposed Signaling Pathway of GSK3186899 Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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